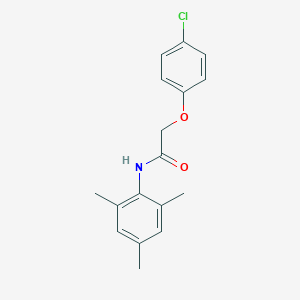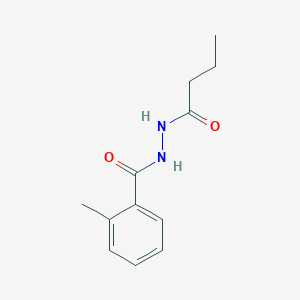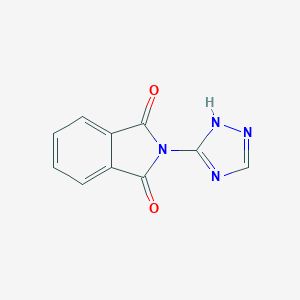
2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione” appears to contain a 1,2,4-triazole group and an isoindole dione group. The 1,2,4-triazole group is a type of heterocyclic aromatic organic compound, which consists of a 5-membered ring of two carbon atoms and three nitrogen atoms . The isoindole dione group is a type of heterocyclic compound consisting of a fused two-ring system, which includes an isoindole group attached to a dione group.
Scientific Research Applications
Antimicrobial Agents
Triazole derivatives have been widely studied for their antimicrobial properties. The presence of the 1,2,4-triazole ring in the compound suggests potential use as an antimicrobial agent. Researchers can explore its efficacy against various bacterial and fungal strains, potentially leading to new treatments for infectious diseases .
Polymerization Catalysts
The structural motif of 1,2,4-triazole is known to facilitate polymerization reactions. This compound could be investigated as a catalyst in the polymerization of certain monomers, aiding in the development of new polymeric materials with unique properties .
Ligands in Coordination Chemistry
Ligands containing the 1,2,4-triazole moiety are of interest in coordination chemistry for the synthesis of metal complexes. These complexes can exhibit interesting electronic, magnetic, and catalytic properties, making them useful in various fields such as materials science and catalysis .
Antitumor Activity
Compounds featuring 1,2,4-triazole rings have shown promise in antitumor activity. This particular compound could be synthesized and tested against different cancer cell lines to assess its potential as a chemotherapeutic agent .
Mechanism of Action
Target of Action
Compounds with a similar triazole ring structure have been known to bind tolanosterol 14α-demethylase (CYP51) , which is a molecular target for clinically used azole-antifungals .
Mode of Action
The triazole ring could potentially bind to the heme group of CYP51, inhibiting its function .
Biochemical Pathways
Inhibition of this pathway leads to a buildup of toxic intermediates and a deficiency of ergosterol, resulting in fungal cell death .
Result of Action
If it acts similarly to other triazole compounds, it would lead to the death of fungal cells due to disruption of their cell membranes .
Future Directions
The future research directions for this compound would likely depend on its observed biological activity and potential applications. Given the wide range of biological activities observed for compounds containing a 1,2,4-triazole group, there could be many potential future directions for research on this compound .
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-8-6-3-1-2-4-7(6)9(16)14(8)10-11-5-12-13-10/h1-5H,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUZSIPQLUAJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=NN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20277914 |
Source


|
| Record name | MLS000736511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione | |
CAS RN |
59208-47-8 |
Source


|
| Record name | MLS000736511 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4921 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736511 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20277914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

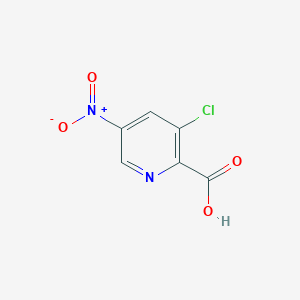

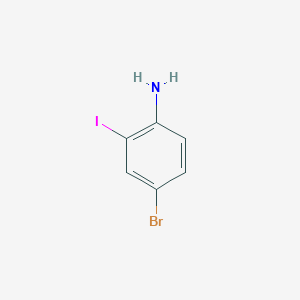
![N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B187671.png)
![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)





